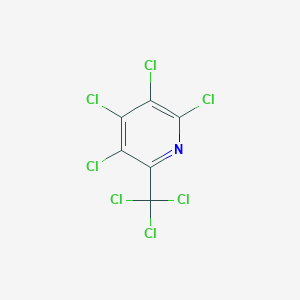

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl7N/c7-1-2(8)4(6(11,12)13)14-5(10)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBFWRZKTZICHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044781 | |

| Record name | 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-04-9 | |

| Record name | 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3,4,5-tetrachloro-6-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3,4,5-tetrachloro-6-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrachloro-2-(trichloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An Overview of the Synthesis of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

DISCLAIMER: This document provides a high-level, academic overview of known synthesis pathways for 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine based on publicly available scientific and patent literature. Due to safety policies, this guide does not provide detailed, step-by-step experimental protocols or quantitative data that would facilitate the production of this chemical compound. The information is intended for research and educational purposes only.

Introduction

This compound, also known as heptachloropicoline, is a polychlorinated pyridine derivative with the chemical formula C₆Cl₇N[1][2]. It is a white crystalline solid utilized as a pesticide and as a chemical intermediate for the synthesis of other agrochemicals and pharmaceutical compounds[2][3]. Its highly chlorinated structure contributes to its biological activity and chemical reactivity[3].

The synthesis of this compound and other related polychlorinated pyridines is a topic of interest in industrial and agricultural chemistry. The primary methods documented involve high-temperature, catalyzed chlorination of pyridine derivatives.

Primary Synthesis Pathway: Gas-Phase Chlorination

The predominant industrial method for synthesizing this compound is through the high-temperature, gas-phase chlorination of partially chlorinated 6-(trichloromethyl)pyridines[2][4]. This process is designed to add chlorine atoms to the pyridine ring of the starting material until it is fully chlorinated.

The general transformation can be described as follows: A lower-chlorinated 6-(trichloromethyl)pyridine is reacted with excess chlorine gas at elevated temperatures. This reaction is typically performed in the presence of a Lewis acid catalyst, with ferric chloride (FeCl₃) being a common choice[2][5]. The reaction proceeds continuously in a reactor, and the desired product, heptachloropicoline, is then separated from the resulting mixture, often through distillation[2][6].

The following table summarizes the general conditions for the gas-phase chlorination process as described in patent literature. These values represent a range of conditions and are not a specific protocol.

| Parameter | Description | Source |

| Starting Materials | One or more lower-chlorinated 6-(trichloromethyl)pyridines. | [2][5] |

| Reagent | Chlorine gas (Cl₂), often used in excess. | [2][5] |

| Catalyst | Ferric chloride (FeCl₃), which may be formed in situ. | [2][4] |

| Reaction Phase | Gas Phase. | [2][5] |

| Temperature | 300°C to 400°C. | [2] |

| Cl₂ to Picoline Ratio | Mole ratios can range from 2:1 to 20:1, with 4:1 to 15:1 being preferred for economic reasons. | [2][5] |

| Product Isolation | Separation of the formed heptachloropicoline from the reaction mixture. | [2] |

Synthesis Workflow Diagram

The logical workflow for the gas-phase chlorination synthesis is illustrated below. This diagram outlines the sequence of steps from starting materials to the final product.

Caption: General workflow for the synthesis of heptachloropicoline.

Precursor Synthesis

The starting materials for the final chlorination step, i.e., the lower-chlorinated 6-(trichloromethyl)pyridines, are themselves synthesized from more basic precursors. A common industrial starting point for many chlorinated pyridines is α-picoline (2-methylpyridine). The synthesis of Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), a related but less chlorinated compound, is achieved through the photochlorination of 2-methylpyridine[7]. It is from intermediates like these that further, more exhaustive chlorination under harsher conditions can yield the fully chlorinated heptachloropicoline[2].

References

- 1. Page loading... [wap.guidechem.com]

- 2. US4801716A - Process for preparing 2,3,4,5-tetrachloro-6-(trichloromethyl) pyridine - Google Patents [patents.google.com]

- 3. Buy this compound | 1134-04-9 [smolecule.com]

- 4. EP0283531A1 - Process for preparing 2,3,4,5-tetrachloro-6 (trichloro methyl) pyridine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Nitrapyrin - Wikipedia [en.wikipedia.org]

The Core Mechanism of Nitrapyrin as a Nitrification Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Nitrapyrin, a widely used nitrification inhibitor. By delaying the bacterial oxidation of ammonium to nitrate in the soil, Nitrapyrin enhances nitrogen use efficiency in agriculture and mitigates environmental nitrogen losses. This document details the molecular interactions, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the underlying pathways and workflows.

Mechanism of Action: Targeting Ammonia Monooxygenase

Nitrapyrin, chemically known as 2-chloro-6-(trichloromethyl)pyridine, functions as a potent and specific inhibitor of the first and rate-limiting step of nitrification.[1] This initial step involves the oxidation of ammonia (NH₃) or ammonium (NH₄⁺) to hydroxylamine (NH₂OH), a reaction catalyzed by the enzyme ammonia monooxygenase (AMO).[2][3] AMO is a key enzyme found in ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).[1]

The primary mode of action for Nitrapyrin is the targeted inactivation of the AMO enzyme system.[3] While the precise molecular interactions are still under investigation, a principal proposed mechanism is the chelation of copper (Cu²⁺) ions within the active site of the AMO enzyme.[4][5] The AMO enzyme is a copper-containing metalloenzyme, and these copper centers are crucial for its catalytic activity.[2][6] By binding to and sequestering these essential copper ions, Nitrapyrin effectively deactivates the enzyme, thereby halting the conversion of ammonia to hydroxylamine.[3][4]

It is important to note that Nitrapyrin's inhibitory action is specific to AMO. It does not significantly affect other enzymes involved in the nitrogen cycle, such as hydroxylamine oxidoreductase (HAO), which catalyzes the subsequent oxidation of hydroxylamine to nitrite, or nitrite oxidoreductase (NXR), which converts nitrite to nitrate.[3]

dot

Quantitative Data on Nitrapyrin Inhibition

The efficacy of Nitrapyrin as a nitrification inhibitor has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor. The following table summarizes key quantitative data from the literature.

| Organism/System | Parameter | Value | Reference |

| "Candidatus Nitrosocosmicus agrestis" (AOA) | IC50 | 0.599 mM | [7] |

| Nitrosomonas europaea (AOB) | Inhibition at 1 µg/mL | Significant reduction in growth rate | [8] |

| General Soil Systems | IC50 | 2.87 mg ai/L | [9] |

Experimental Protocols

Evaluating the efficacy of Nitrapyrin typically involves soil incubation studies. Below is a generalized protocol for such an experiment.

Protocol: Soil Incubation Study for Nitrapyrin Efficacy

1. Objective: To determine the effect of Nitrapyrin on the rate of nitrification in a controlled laboratory environment.

2. Materials:

-

Fresh soil samples, sieved (2 mm)

-

Nitrapyrin solution of known concentration

-

Ammonium-based nitrogen source (e.g., urea, ammonium sulfate)

-

Incubation vessels (e.g., glass jars with loose-fitting lids)

-

Deionized water

-

2 M KCl extraction solution

-

Analytical equipment for ammonium, nitrite, and nitrate quantification (e.g., colorimetric auto-analyzer)

3. Experimental Design:

-

Treatments:

-

Control (no nitrogen fertilizer or inhibitor)

-

Ammonium fertilizer only

-

Ammonium fertilizer + Nitrapyrin (at various application rates)

-

Ammonium fertilizer + another known nitrification inhibitor (for comparison, e.g., DCD)[10]

-

-

Replication: Minimum of three replicates per treatment.

-

Sampling Points: Day 0, 7, 14, 21, 28, 42, 56.[10]

4. Procedure:

-

Soil Preparation:

-

Collect fresh field soil and remove large debris.

-

Sieve the soil through a 2 mm mesh.

-

Determine the initial gravimetric water content.[10]

-

-

Treatment Application:

-

Weigh a standardized amount of soil (e.g., 50 g dry weight equivalent) into each incubation vessel.

-

Adjust the soil moisture to a predetermined level (e.g., 60% water-filled pore space) with deionized water.

-

Apply the respective treatments (ammonium source, Nitrapyrin) in solution form and mix thoroughly.[10][11]

-

-

Incubation:

-

Soil Extraction and Analysis:

-

At each sampling time point, destructively sample the designated replicates for each treatment.

-

Extract the soil with 2 M KCl solution (e.g., 1:5 soil-to-solution ratio) by shaking for a specified time (e.g., 1 hour).[10]

-

Filter the soil slurry to obtain a clear extract.

-

Analyze the extract for ammonium-N, nitrite-N, and nitrate-N concentrations using standard analytical methods.[10][11]

-

5. Data Analysis:

-

Calculate the net nitrification rate as the change in nitrate concentration over time.

-

Determine the percent inhibition of nitrification for the Nitrapyrin treatments relative to the ammonium-only treatment.

-

Use appropriate statistical methods (e.g., ANOVA) to determine significant treatment effects.[10]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.asm.org [journals.asm.org]

- 8. nitrogen.princeton.edu [nitrogen.princeton.edu]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dea.lib.unideb.hu [dea.lib.unideb.hu]

Physicochemical Properties of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine, also known as heptachloropicoline, is a polychlorinated pyridine derivative.[1][2][3] Due to its chemical structure, it serves as a significant intermediate in the synthesis of various pesticides and other specialty chemicals.[1][2] A thorough understanding of its physicochemical properties is paramount for its safe handling, environmental fate assessment, and application in further chemical synthesis. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details on standard experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that some of the available data is based on computational predictions and should be considered as such.

Table 1: Identification and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | Heptachloropicoline, Heptachloro-2-picoline | [1][2][3] |

| CAS Number | 1134-04-9 | [1][4][5] |

| Molecular Formula | C₆Cl₇N | [1][5][6] |

| Molecular Weight | 334.24 g/mol | [1][5][6] |

| Appearance | White to yellowish crystalline solid | [1][6] |

Table 2: Quantitative Physicochemical Data

| Property | Value | Remarks | Source(s) |

| Melting Point | 58-60 °C | Experimental | [4] |

| Boiling Point | 322.4 ± 37.0 °C | Predicted | [4] |

| Density | 1.838 ± 0.06 g/cm³ | Predicted | [4] |

| Water Solubility | Insoluble | Qualitative | [1] |

| Solubility in Organic Solvents | Highly soluble | Qualitative | [6] |

| pKa | -7.62 ± 0.10 | Predicted | [1] |

Experimental Protocols

The determination of physicochemical properties of chemical substances is standardized through various international guidelines, most notably those from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability. While specific experimental reports for this compound are not widely available, the following OECD guidelines represent the standard methodologies that would be employed.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[3][7][8][9] For a crystalline solid like this compound, the capillary method is commonly used.

-

Principle: A small amount of the finely powdered substance is packed into a capillary tube, which is then heated in a controlled manner in a liquid bath or a metal block. The temperatures at which melting begins and is complete are recorded.

-

Apparatus:

-

Melting point apparatus with a heating block or bath.

-

Capillary tubes (sealed at one end).

-

Calibrated thermometer or a digital temperature sensor.

-

-

Procedure:

-

The crystalline sample is thoroughly dried and finely powdered.

-

The capillary tube is filled with the sample to a height of a few millimeters.

-

The tube is placed in the melting point apparatus.

-

The temperature is raised at a steady rate.

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

Boiling Point (OECD Guideline 103)

For substances that are stable at their boiling point, this guideline provides several methods for its determination.[5][10][11][12] The dynamic method, which can also be used to determine vapor pressure, is a suitable approach.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[5][10][11] In the dynamic method, the substance is heated, and the vapor pressure is measured at various temperatures. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.

-

Apparatus:

-

A boiling flask with a side arm connected to a manometer.

-

A condenser to prevent the loss of substance.

-

A calibrated thermometer or temperature sensor.

-

A heating mantle with a stirrer.

-

-

Procedure:

-

The substance is placed in the boiling flask.

-

The apparatus is assembled, and the pressure is controlled.

-

The substance is heated, and the temperature and pressure are recorded once the boiling is stable.

-

Measurements are taken at different pressures to establish the vapor pressure curve.

-

Water Solubility (OECD Guideline 105)

This guideline details methods for determining the water solubility of substances.[6][13][14][15][16] Given that this compound is described as insoluble in water, the column elution method is appropriate for substances with low solubility.

-

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until it reaches a plateau, which corresponds to the water solubility.

-

Apparatus:

-

A glass column with a thermostat jacket.

-

An inert support material (e.g., glass beads, silica gel).

-

A pump to deliver water at a constant flow rate.

-

An analytical instrument to determine the concentration of the substance in the eluate (e.g., HPLC, GC-MS).

-

-

Procedure:

-

The support material is coated with the test substance.

-

The coated material is packed into the column.

-

Water is pumped through the column at a controlled temperature and flow rate.

-

Fractions of the eluate are collected and analyzed until the concentration of the substance is constant.

-

The average of the plateau concentrations is taken as the water solubility.

-

Synthesis Pathway

This compound is synthesized via the high-temperature, gas-phase chlorination of lower-chlorinated 6-(trichloromethyl)pyridines. This process is typically carried out in the presence of a catalyst, such as ferric chloride.[2][3][15][17][18]

Caption: Gas-phase synthesis of this compound.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and outlined the standard experimental protocols for their determination. The provided information is essential for professionals in research and development who handle or utilize this compound. The synthesis pathway diagram offers a clear visualization of its industrial production. It is recommended that for critical applications, the predicted values for properties such as boiling point and density be confirmed through experimental measurement following the standardized guidelines described herein.

References

- 1. laboratuar.com [laboratuar.com]

- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.hk]

- 5. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. lcslaboratory.com [lcslaboratory.com]

- 13. laboratuar.com [laboratuar.com]

- 14. filab.fr [filab.fr]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. US4801716A - Process for preparing 2,3,4,5-tetrachloro-6-(trichloromethyl) pyridine - Google Patents [patents.google.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Environmental Fate and Transport of Nitrapyrin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrapyrin, a widely used nitrification inhibitor, plays a crucial role in enhancing nitrogen use efficiency in agriculture by delaying the bacterial oxidation of ammonium to nitrate. However, its application necessitates a thorough understanding of its environmental fate and transport to assess its potential ecological impact. This technical guide provides a comprehensive overview of the core principles governing the behavior of nitrapyrin in soil and water systems. It summarizes key quantitative data, details experimental protocols for its analysis, and visualizes the complex processes of its degradation and movement through the environment. This document is intended to serve as a foundational resource for researchers and professionals engaged in environmental science and agricultural chemistry.

Physicochemical Properties of Nitrapyrin

The environmental behavior of nitrapyrin is fundamentally governed by its inherent physicochemical properties. These characteristics influence its solubility, volatility, and potential for sorption to soil particles, all of which dictate its mobility and persistence. A summary of these key properties is presented in Table 1.

Table 1: Physicochemical Properties of Nitrapyrin

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₃Cl₄N | [1] |

| Molecular Weight | 230.91 g/mol | [2] |

| Water Solubility | 92 mg/L at 20°C | [2] |

| Vapor Pressure | 6.8 x 10⁻³ mm Hg at 25°C | [2] |

| Henry's Law Constant | 9.25 x 10⁻⁵ atm·m³/mol at 25°C | [2] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.72 at 25°C | [2] |

| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | Average of 321 L/kg | [2] |

Environmental Fate of Nitrapyrin in Soil

Upon application, nitrapyrin is subject to a variety of transformation and transport processes within the soil environment. Its persistence is influenced by a combination of biotic and abiotic factors, with degradation being a primary route of dissipation.

Degradation in Soil

Nitrapyrin undergoes degradation in soil through both microbial and chemical pathways. The primary degradation product is 6-chloropicolinic acid (6-CPA), which is less effective as a nitrification inhibitor.[3] The rate of degradation is significantly influenced by soil properties such as temperature, pH, moisture content, and organic matter content.[3][4] Higher temperatures and pH levels tend to accelerate the degradation process.[5]

Table 2: Soil Half-Life of Nitrapyrin and 6-Chloropicolinic Acid (6-CPA)

| Compound | Formulation | Soil Half-Life (days) | Conditions | Reference(s) |

| Nitrapyrin | Emulsifiable Concentrate (EC) | 13 - 29 | Aerobic soil | [6] |

| Nitrapyrin | Encapsulated (Instinct™) | 5.6 - 13 | Aerobic soil | [6] |

| Nitrapyrin | Not Specified | 9 - 16 | 20°C | [3] |

| Nitrapyrin | Not Specified | 43 - 77 | 10°C | [3] |

| 6-CPA | Not Applicable | 72 - 136 | Aerobic soil | [2][6] |

Sorption and Mobility in Soil

Nitrapyrin's moderate hydrophobicity, as indicated by its Log K_ow_, suggests a tendency to sorb to soil organic matter and clay particles.[7][8] This sorption reduces its mobility and potential for leaching into groundwater.[5][9] The soil organic carbon-water partitioning coefficient (K_oc_) provides a measure of this sorption potential. The primary metabolite, 6-CPA, is generally more mobile in soil.[2]

Table 3: Soil Sorption and Mobility of Nitrapyrin and its Metabolite

| Compound | Parameter | Value | Significance | Reference(s) |

| Nitrapyrin | K_oc_ (L/kg) | 321 (average) | Indicates moderate mobility in soil | [2] |

| 6-CPA | K_F_ (L/kg) | 0.76 (average) | Indicates higher mobility in soil | [2] |

| 6-CPA | K_Foc_ (L/kg) | 177 (average) | Indicates mobility in mineral and high organic matter soils | [2] |

Environmental Fate of Nitrapyrin in Water

Nitrapyrin can enter aquatic systems through surface runoff and leaching.[10][11] Once in water, it is subject to hydrolysis and photolysis, which contribute to its degradation.

Degradation in Water

In aquatic environments, nitrapyrin degrades relatively quickly, primarily through hydrolysis.[6] Photolysis, or degradation by sunlight, also plays a role in its dissipation in surface waters.[2][12] As in soil, the main degradation product in water is 6-chloropicolinic acid (6-CPA).[2]

Table 4: Degradation of Nitrapyrin and 6-CPA in Aquatic Environments

| Compound | Process | Half-Life | Conditions | Reference(s) |

| Nitrapyrin | Hydrolysis | < 10 days | pH 5, 7, 9 (sterile buffer) | [2] |

| Nitrapyrin | Photolysis | 9.4 days | pH 7 (sterile solution) | [2] |

| Nitrapyrin | Aerobic Aquatic Metabolism | 1.2 days | [2][6] | |

| 6-CPA | Aerobic Aquatic Metabolism | 243 days | [2] |

Occurrence in Environmental Waters

Studies have documented the presence of nitrapyrin in agricultural streams and subsurface drains, indicating its potential for off-site transport.[10][13] Concentrations are typically low, often in the nanogram per liter range, and are often associated with rainfall events following application.[10][14]

Table 5: Detected Concentrations of Nitrapyrin and 6-CPA in Environmental Waters

| Location | Matrix | Nitrapyrin Concentration | 6-CPA Concentration | Reference(s) |

| Seven streams (Iowa & Illinois) | Stream Water | < LOD - 1200 ng/L | < LOD - 13 ng/L | [10] |

| Eight subsurface drains (Illinois) | Drain Water | < LOD - 12 ng/L | < LOD - 6 ng/L | [10] |

| Eleven streams (Iowa) | Stream Water | 12 - 240 ng/L | Not Detected | [14][15] |

Visualization of Environmental Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involved in the environmental fate and transport of nitrapyrin.

Caption: Environmental fate of Nitrapyrin in the soil matrix.

Caption: Transport pathways of Nitrapyrin from agricultural fields.

Experimental Protocols

Accurate assessment of nitrapyrin's environmental fate relies on robust analytical methodologies. The following sections detail common experimental protocols for its extraction and analysis in soil and water, as well as methods for evaluating its mobility.

Analysis of Nitrapyrin and 6-CPA in Soil

Objective: To extract and quantify nitrapyrin and its primary metabolite, 6-CPA, from soil samples.

Methodology:

-

Sample Preparation:

-

Air-dry soil samples and sieve through a 2-mm mesh to ensure homogeneity.

-

Store samples at -20°C prior to analysis if not processed immediately.

-

-

Extraction of Nitrapyrin: [5]

-

Weigh 10 g of soil into a 50 mL centrifuge tube.

-

Add 20 mL of a 1:1 (v/v) mixture of hexane and toluene.

-

Vortex or shake vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the soil and solvent phases.

-

Carefully transfer the supernatant (solvent extract) to a clean tube.

-

Repeat the extraction with another 20 mL of the solvent mixture.

-

Combine the extracts.

-

-

Extraction of 6-CPA: [5]

-

Weigh 5 g of soil into a 50 mL centrifuge tube.

-

Add 20 mL of an aqueous solution of 0.5 N potassium hydroxide and 10% potassium chloride.

-

Sonicate for 15 minutes, followed by shaking for 30 minutes.

-

Centrifuge to separate the phases.

-

Take a 1 mL aliquot of the supernatant and acidify with 1.5 mL of 0.5 N hydrochloric acid.

-

-

Clean-up (Solid-Phase Extraction - SPE):

-

Analysis:

-

Nitrapyrin: Analyze the cleaned-up extract using Gas Chromatography-Mass Spectrometry (GC-MS).[16]

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Mode: Splitless.

-

Carrier Gas: Helium.

-

MS Detection: Electron Impact (EI) ionization in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

-

-

6-CPA: Analyze the cleaned-up extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of methanol and water, both containing a small amount of acetic acid.

-

MS/MS Detection: Electrospray Ionization (ESI) in negative ion mode, using Multiple Reaction Monitoring (MRM) for quantification.

-

-

Caption: Workflow for the analysis of Nitrapyrin and 6-CPA in soil.

Analysis of Nitrapyrin and 6-CPA in Water

Objective: To extract and quantify nitrapyrin and 6-CPA from water samples.

Methodology:

-

Sample Preparation:

-

Collect water samples in amber glass bottles to prevent photolysis.

-

Store samples at 4°C and analyze as soon as possible.

-

Filter samples through a 0.45 µm filter if they contain suspended solids.

-

-

Extraction:

-

Nitrapyrin (Liquid-Liquid Extraction): [10]

-

To a 500 mL water sample, add a suitable surrogate standard.

-

Extract twice with 50 mL portions of a 1:1 (v/v) hexane:toluene mixture in a separatory funnel.

-

Combine the organic layers.

-

-

6-CPA (Solid-Phase Extraction): [1][3]

-

Acidify a 20 mL water sample with 2 mL of 1N hydrochloric acid.

-

Pass the sample through a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with 2 mL of 0.1N hydrochloric acid.

-

Dry the cartridge under vacuum.

-

Elute the 6-CPA with 5 mL of acetonitrile.

-

-

-

Concentration and Reconstitution:

-

Evaporate the solvent extracts to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of an appropriate solvent (e.g., methanol:water for LC-MS/MS).[3]

-

-

Analysis:

Soil Column Leaching Study

Objective: To assess the potential for nitrapyrin and its metabolites to leach through the soil profile. This protocol is based on the OECD 312 guideline.[12]

Methodology:

-

Column Preparation:

-

Pack glass or stainless steel columns (e.g., 30 cm long, 5 cm internal diameter) with the test soil to a bulk density representative of field conditions.

-

Pre-condition the columns by slowly saturating them with a solution of 0.01 M calcium chloride from the bottom up to displace air.

-

Allow the columns to drain freely until they reach field capacity.

-

-

Application of Nitrapyrin:

-

Apply a known amount of nitrapyrin, typically formulated as it would be in the field, to the surface of the soil column.

-

-

Leaching Simulation:

-

Simulate rainfall by applying a known volume of 0.01 M calcium chloride solution to the top of the column at a constant rate over a set period (e.g., simulating a specific rainfall event).

-

-

Sample Collection:

-

Collect the leachate that drains from the bottom of the column in fractions over time.

-

At the end of the experiment, extrude the soil core from the column and section it into segments (e.g., every 5 cm).

-

-

Analysis:

-

Analyze the leachate fractions and the soil segments for nitrapyrin and its metabolites using the methods described in sections 5.1 and 5.2.

-

Determination of Soil Sorption Coefficient (K_d_)

Objective: To quantify the partitioning of nitrapyrin between the soil and solution phases.

Methodology:

-

Batch Equilibrium Experiment:

-

Prepare a series of solutions of nitrapyrin in 0.01 M calcium chloride at different concentrations.

-

Add a known mass of soil to centrifuge tubes.

-

Add a known volume of each nitrapyrin solution to the tubes, resulting in a specific soil-to-solution ratio (e.g., 1:5).

-

Include control samples with no soil (to check for sorption to the tube walls) and no nitrapyrin (to check for interfering compounds).

-

-

Equilibration:

-

Shake the tubes on a mechanical shaker for a predetermined period (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the tubes at high speed to separate the soil from the solution.

-

-

Analysis:

-

Carefully remove an aliquot of the supernatant and analyze it for the concentration of nitrapyrin remaining in the solution (C_e_) using the methods described in section 5.2.

-

-

Calculation:

-

Calculate the amount of nitrapyrin sorbed to the soil (C_s_) by subtracting the amount remaining in the solution from the initial amount.

-

The soil sorption coefficient (K_d_) is then calculated as the ratio of the concentration of nitrapyrin in the soil to the concentration in the solution at equilibrium: K_d_ = C_s_ / C_e_.

-

Conclusion

The environmental fate and transport of nitrapyrin are multifaceted processes influenced by its chemical properties and a range of environmental factors. In soil, its persistence is primarily dictated by microbial and chemical degradation, with sorption to organic matter limiting its mobility. In aquatic systems, hydrolysis and photolysis are the main degradation pathways. While nitrapyrin can be transported off-site to surface and groundwaters, its relatively short half-life under many environmental conditions mitigates its long-term persistence. The standardized experimental protocols outlined in this guide provide a framework for consistently and accurately assessing the environmental behavior of nitrapyrin, which is essential for its responsible use in agriculture and the protection of environmental quality. Further research should continue to investigate the fate of its metabolites and its potential effects on non-target organisms in various ecosystems.

References

- 1. epa.gov [epa.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. soilfertility.osu.edu [soilfertility.osu.edu]

- 10. oecd.org [oecd.org]

- 11. diva-portal.org [diva-portal.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Technical Guide: 1-(4-Fluorophenyl)piperazine (CAS No. 2252-63-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive chemical information and safety data for 1-(4-Fluorophenyl)piperazine, a synthetic organic compound with the CAS number 2252-63-3. This document summarizes its chemical and physical properties, presents critical safety and handling information, and touches upon its synthesis and biological significance. 1-(4-Fluorophenyl)piperazine is a substituted phenylpiperazine that serves as a key building block in the synthesis of various pharmaceutical agents and is also known as a metabolite of the sedative and hypnotic drug, Niaprazine.[1][2] Its structural similarity to psychoactive compounds has also made it a subject of interest in neuropharmacology.[1]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 1-(4-Fluorophenyl)piperazine are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2252-63-3 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₃FN₂ | [2][3][5] |

| Molecular Weight | 180.22 g/mol | [2][3][4] |

| IUPAC Name | 1-(4-fluorophenyl)piperazine | [3] |

| Synonyms | 4-Fluoro-phenylpiperazine, pFPP, para-fluorophenylpiperazine | [3] |

| Appearance | Solid | [4] |

| Melting Point | 30-33 °C | [4] |

| Boiling Point | 118-123 °C at 0.1 mmHg | [4] |

| SMILES | C1CN(CCN1)C2=CC=C(C=C2)F | [3] |

| InChI | 1S/C10H13FN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | [3][4] |

| InChI Key | AVJKDKWRVSSJPK-UHFFFAOYSA-N | [3][4] |

Safety and Hazard Information

1-(4-Fluorophenyl)piperazine is classified as a hazardous substance and requires careful handling. The following table outlines its key hazard classifications and precautionary statements according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |

| Acute Toxicity, Oral | H301: Toxic if swallowed (10.9% of notifications), H302: Harmful if swallowed (89.1% of notifications) | P264, P270, P301+P312, P330, P501 | [3] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage (13% of notifications), H315: Causes skin irritation (87% of notifications) | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 | [3][6] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation (87% of notifications) | P264, P280, P305+P351+P338, P337+P313 | [3][6] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [3][6] |

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Handling and Storage:

-

Avoid contact with skin and eyes.[7]

-

Avoid formation of dust and aerosols.[7]

-

Store in a locked up place.[6]

Synthesis and Experimental Protocols

1-(4-Fluorophenyl)piperazine is a commercially available building block but can also be synthesized. One common synthetic route involves the nucleophilic substitution reaction of piperazine with 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group. A rapid synthesis method for N,N'-disubstituted piperazines, including 1-(4-fluorophenyl)piperazine, has been described for applications in radiolabeling for positron emission tomography (PET) studies.[1][4]

The synthesis of hybrid heterocyclic molecules based on the 1-(4-fluorophenyl)piperazine skeleton has been reported, often involving multi-step reactions starting from the parent compound.[8] For instance, the amine can be prepared from 1-(4-fluorophenyl)piperazine in two steps and then converted to a corresponding hydrazide. This hydrazide can then be used to generate 1,3,4-oxadiazole or 4-oxo-2-thioxo-1,3-thiazolidine compounds.[8]

Biological Activity and Signaling Pathways

1-(4-Fluorophenyl)piperazine is recognized for its biological activity, primarily as a major metabolite of the sedative drug Niaprazine, contributing to its effects.[1][2] It has been investigated for its potential as a selective antagonist of serotonin receptors, particularly the 5-HT2 receptor subtype, which suggests its utility in the development of treatments for psychiatric disorders and migraines.[1] The interaction with serotonin receptors indicates its influence on neurotransmitter activity, which could be beneficial for mood and anxiety disorders.[1]

Furthermore, this compound has demonstrated cytotoxic properties, suggesting potential for exploration in the development of anticancer drugs.[1] It is also used as an intermediate in the synthesis of other biologically active molecules, including piperazinylacetamides with anticancer activity.[9]

The logical relationship of its primary biological roles can be visualized as follows:

Conclusion

1-(4-Fluorophenyl)piperazine (CAS No. 2252-63-3) is a versatile chemical intermediate with significant applications in pharmaceutical research and development. Its role as a metabolite and its interaction with serotonin receptors make it a compound of interest for neuropharmacological studies. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this substance. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-フルオロフェニル)ピペラジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

The Agricultural Revolution in a Bottle: A Technical History of Nitrapyrin

Midland, MI - In the annals of agricultural science, the discovery of Nitrapyrin stands as a landmark achievement, a testament to the persistent pursuit of enhancing crop nutrition and environmental stewardship. This technical guide delves into the history and discovery of Nitrapyrin, a pivotal nitrification inhibitor that has reshaped nitrogen management in agriculture for decades. Developed by the Dow Chemical Company, this molecule, chemically known as 2-chloro-6-(trichloromethyl)pyridine, selectively targets a key microbial process in the soil, paving the way for improved fertilizer efficiency and reduced environmental impact.

From Unexplained Growth to a Targeted Solution: The Genesis of Nitrapyrin

The story of Nitrapyrin begins in the 1950s, a period of burgeoning innovation in agricultural chemistry. Scientists at the Dow Chemical Company, led by researcher C.A.I. Goring, were investigating the phenomenon of increased plant growth in soils treated with fumigants, even in the absence of known pests. The prevailing hypothesis attributed this to the inhibition of nitrification, the biological oxidation of ammonium to nitrate, by these non-specific biocides. This led Goring to initiate a dedicated program to discover a chemical that could specifically inhibit this process, recognizing its immense commercial potential.[1]

Thousands of chemicals were meticulously screened for their ability to impede nitrification.[1] This exhaustive search ultimately identified the 2-(trichloromethyl)pyridines as the most potent and selective class of compounds.[1] After extensive research and development, 2-chloro-6-(trichloromethyl)pyridine, later named Nitrapyrin, emerged as the most promising candidate. In 1962, Goring published his seminal paper, "Control of nitrification by 2-chloro-6-(trichloromethyl) pyridine," in the journal Soil Science, formally introducing this groundbreaking discovery to the scientific community. Following its discovery, Dow Chemical Company developed and commercialized Nitrapyrin under the trade name N-Serve®, launching it in 1974.[1]

The Core Mechanism: Halting Nitrification at its First Step

Nitrapyrin's efficacy lies in its targeted inhibition of a specific group of soil bacteria, primarily of the genus Nitrosomonas. These bacteria are responsible for the first and rate-limiting step of nitrification: the conversion of ammonium (NH₄⁺) to nitrite (NO₂⁻). This process is catalyzed by the enzyme ammonia monooxygenase (AMO).[2][3] Nitrapyrin acts as a potent inhibitor of the AMO enzyme, effectively blocking this initial conversion.[2][4] By doing so, it keeps nitrogen in the more stable ammonium form for a longer period. Ammonium is less prone to leaching and denitrification, the primary pathways of nitrogen loss from the soil.[3]

The proposed mechanism of inhibition involves the AMO-catalyzed oxidation of Nitrapyrin to 6-chloropicolinic acid. This metabolite is then believed to bind non-specifically to other membrane proteins, disrupting the electron transfer chain essential for the bacteria's metabolic activity.[2][4]

Early Experimental Validation: Proving the Concept in the Lab and Field

The initial discovery of Nitrapyrin was followed by rigorous laboratory and greenhouse studies to validate its effectiveness. These early experiments were crucial in establishing the compound's potential for agricultural use.

Key Experimental Protocols of the Era

The experimental protocols employed in the 1960s to evaluate nitrification inhibitors like Nitrapyrin laid the foundation for modern soil science methodologies. A typical laboratory incubation study would involve the following steps:

-

Soil Preparation: A specific soil type would be collected, air-dried, and sieved to ensure uniformity.

-

Treatment Application: The soil would be treated with an ammonium-based fertilizer (e.g., ammonium sulfate) and various concentrations of Nitrapyrin. A control group with only the fertilizer would also be included.

-

Incubation: The treated soil samples were incubated under controlled conditions of temperature and moisture, typically at room temperature and a moisture level optimal for microbial activity.

-

Sampling and Analysis: At regular intervals, soil samples would be taken from each treatment group. The concentrations of ammonium and nitrate in the soil were then determined.

-

Analytical Methods: In the 1960s, the determination of soil ammonium and nitrate often involved extraction with a salt solution (e.g., potassium chloride) followed by distillation and titration, or colorimetric methods.[5][6][7] The Kjeldahl method was commonly used for determining total nitrogen.

Foundational Experimental Data

| Treatment | Incubation Time (weeks) | Ammonium-N (ppm) | Nitrate-N (ppm) |

| Ammonium Sulfate | 0 | 100 | 5 |

| 2 | 40 | 65 | |

| 4 | 10 | 95 | |

| Ammonium Sulfate + Nitrapyrin | 0 | 100 | 5 |

| 2 | 85 | 20 | |

| 4 | 60 | 45 |

This table represents illustrative data based on the described effects in historical literature, as the precise numerical data from the original 1962 publication is not available in the searched resources.

Visualizing the Discovery and Mechanism

To better understand the logical flow of Nitrapyrin's discovery and its mechanism of action, the following diagrams are provided.

Caption: Logical workflow of the discovery of Nitrapyrin.

Caption: Mechanism of action of Nitrapyrin in inhibiting nitrification.

Lasting Impact on Agriculture

The discovery of Nitrapyrin was a pivotal moment in agricultural science. It provided farmers with a powerful tool to manage nitrogen more effectively, leading to increased crop yields and reduced nitrogen losses to the environment. The principles behind its discovery and the experimental rigor that validated its efficacy continue to inform the development of new agricultural technologies aimed at sustainable food production. The legacy of Nitrapyrin is not just in the molecule itself, but in the scientific approach that brought it from a curious observation to a cornerstone of modern agriculture.

References

- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Widespread Use of the Nitrification Inhibitor Nitrapyrin: Assessing Benefits and Costs to Agriculture, Ecosystems, and Environmental Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. Bremner, J. and Keeney, D. (1966) Determination and Isotope-Ratio Analysis of Different Forms of Nitrogen in Soils 3. Exchangeable Ammonium, Nitrate, and Nitrite by Extraction-Distillation Methods. Soil Science Society of America Journal, 30, 577-582. - References - Scientific Research Publishing [scirp.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Determination of ammonia and nitrate in soil | The Journal of Agricultural Science | Cambridge Core [cambridge.org]

The Environmental Fate of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine: A Technical Guide to its Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation of 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine, a potent nitrification inhibitor commonly known as nitrapyrin. Understanding the environmental fate of this compound is critical for assessing its ecological impact and ensuring its responsible use in agricultural and other applications. This document details the primary degradation pathways, summarizes key quantitative data, provides detailed experimental protocols for analysis, and visualizes the transformation processes.

Introduction to Nitrapyrin and its Environmental Significance

Nitrapyrin is a white crystalline solid used to delay the bacterial oxidation of ammonium to nitrate in the soil, thereby improving nitrogen fertilizer efficiency.[1] Its chemical structure consists of a pyridine ring substituted with four chlorine atoms and a trichloromethyl group.[2] While beneficial for agriculture, the introduction of nitrapyrin into the environment necessitates a thorough understanding of its persistence, mobility, and the nature of its breakdown products. The primary degradation pathways for nitrapyrin in the environment are hydrolysis, photolysis, and microbial degradation.[3][4] These processes transform the parent compound into various degradation products, with 6-chloropicolinic acid (6-CPA) being the principal metabolite.[1] An intermediate product, 2-chloro-6-(dichloromethyl)pyridine (DCMP), has also been identified.[5]

Primary Degradation Pathways

The environmental degradation of nitrapyrin is a multifaceted process influenced by various factors such as soil type, temperature, pH, moisture content, and microbial activity.[6] The main routes of transformation are detailed below.

Hydrolysis

Photolysis

In the presence of sunlight, particularly UV radiation, nitrapyrin can undergo photodegradation, especially in aqueous environments. This process involves the absorption of light energy, leading to the cleavage of chemical bonds. While the specific quantum yield for nitrapyrin photolysis is not detailed in the available literature, photodegradation is recognized as a contributing factor to its overall environmental dissipation.

Microbial Degradation

Microbial activity is a significant driver of nitrapyrin degradation in soil.[4] Soil microorganisms, particularly bacteria, can utilize nitrapyrin as a substrate, leading to its transformation. A key bacterium identified in this process is the ammonia-oxidizing bacterium Nitrosomonas europaea. This organism can oxidize nitrapyrin to 6-chloropicolinic acid, a reaction catalyzed by the ammonia monooxygenase (AMO) enzyme.[3][7][8] This suggests a co-metabolic process where the degradation of nitrapyrin is linked to the primary metabolic activity of these nitrifying bacteria.

Degradation Products of Nitrapyrin

The degradation of nitrapyrin leads to the formation of several key products, which have different chemical properties and potential environmental impacts than the parent compound.

-

This compound (Nitrapyrin): The parent compound.

-

2-chloro-6-(dichloromethyl)pyridine (DCMP): An intermediate degradation product formed through the partial hydrolysis or microbial transformation of the trichloromethyl group.[5]

-

6-Chloropicolinic Acid (6-CPA): The major and most frequently detected degradation product in the environment.[1] It is formed through the complete hydrolysis of the trichloromethyl group of nitrapyrin or DCMP. 6-CPA is more mobile in soil than nitrapyrin.

Quantitative Data on Nitrapyrin Degradation

The persistence of nitrapyrin in the environment is often expressed as its half-life (t½), which is the time required for 50% of the initial concentration to degrade. The half-life is highly variable and dependent on environmental conditions.

| Parameter | Condition | Half-life (days) | Reference |

| Soil Temperature | 10 °C | 43 - 77 | [9] |

| 20 °C | 9 - 16 | [9] | |

| Soil Organic Matter | Low | Faster degradation | [7] |

| High | Slower degradation | [7] | |

| Soil pH | 5.5 - 6.8 | Degradation rate increases with pH | [7] |

Table 1: Half-life of Nitrapyrin in Soil under Various Conditions

Concentrations of nitrapyrin and its primary metabolite, 6-CPA, have been detected in various environmental compartments.

| Analyte | Matrix | Concentration Range | Reference |

| Nitrapyrin | Streams | [10] | |

| 6-CPA | Streams | [10] | |

| Nitrapyrin | Subsurface Drains | [10] | |

| 6-CPA | Subsurface Drains | [10] | |

| Nitrapyrin | Soil | [10] |

Table 2: Environmental Concentrations of Nitrapyrin and 6-CPA *LOD: Limit of Detection

Experimental Protocols

Accurate quantification of nitrapyrin and its degradation products in environmental matrices is crucial for monitoring their fate and transport. The following are detailed methodologies for their extraction and analysis.

Analysis of Nitrapyrin and 2-Chloro-6-(dichloromethyl)pyridine (DCMP) in Soil (Method GRM 07.13)[5][11]

1. Extraction:

- Weigh 5 grams of soil into a centrifuge tube.

- Add an acetone/0.1 N hydrochloric acid (90:10 v/v) solution.

- Extract the sample by sonication and shaking.

- Centrifuge the sample and collect the supernatant.

2. Sample Cleanup and Analysis:

- The extract is partitioned with cyclohexane.

- A portion of the cyclohexane extract is analyzed by capillary gas chromatography with positive-ion electron-impact ionization mass spectrometry (GC/EI-MS).

Analysis of 6-Chloropicolinic Acid (6-CPA) in Soil (Method GRM 07.14)[5][11]

1. Extraction:

- Weigh 5 grams of soil into a centrifuge tube.

- Add an aqueous 0.5 N potassium hydroxide/10% potassium chloride solution.

- Extract the sample by sonication and shaking.

- Adjust the final volume and take a 1.0-mL aliquot of the extract.

- Acidify the aliquot with 0.5 N hydrochloric acid.

- Shake and centrifuge the sample.

2. Sample Cleanup and Derivatization:

- Purify a 1.0-mL aliquot of the supernatant using a polymeric solid-phase extraction (SPE) column.

- Elute the 6-CPA from the SPE column with dichloromethane.

- Add an internal standard solution.

- Evaporate the solution to dryness.

- Derivatize the sample with N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) to form the tert-butyldimethylsilyl (TBDMS) derivative.

3. Analysis:

- Analyze the derivatized sample by capillary gas chromatography with negative-ion chemical ionization mass spectrometry (GC/NCI-MS).

Analysis of Nitrapyrin and 6-CPA in Water[12]

1. Extraction of Nitrapyrin:

- Transfer 100 mL of water sample into a separatory funnel.

- Add isohexane and methyl tert-butyl ether (MTBE) and shake.

- Separate the organic phase and filter it through sodium sulfate.

- Evaporate the extract.

2. Extraction of 6-CPA:

- Acidify 20 mL of water sample with hydrochloric acid.

- Pass the sample through a C18 solid-phase extraction (SPE) cartridge.

- Elute the 6-CPA with acetonitrile.

- Evaporate the eluate to dryness and reconstitute in a methanol:water solution.

3. Instrumental Analysis:

- Nitrapyrin: Analyze the final extract by gas chromatography-tandem mass spectrometry (GC-MS/MS).

- 6-CPA: Analyze the final extract by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations of Degradation Pathways and Experimental Workflows

To further elucidate the processes described, the following diagrams are provided.

Conclusion

The environmental degradation of this compound is a complex process involving hydrolysis, photolysis, and microbial activity. The primary degradation product, 6-chloropicolinic acid (6-CPA), is more mobile than the parent compound, highlighting the importance of understanding these transformation pathways. The persistence of nitrapyrin is highly dependent on environmental factors, particularly soil temperature and organic matter content. The detailed analytical methods provided in this guide are essential for accurately monitoring the presence and concentrations of nitrapyrin and its metabolites in various environmental matrices. Continued research into the specific microorganisms and enzymatic processes involved in degradation, as well as the kinetics of abiotic degradation, will further enhance our understanding of the environmental fate of this important agricultural chemical.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. cris.unibo.it [cris.unibo.it]

- 3. mdpi.com [mdpi.com]

- 4. Buy this compound | 1134-04-9 [smolecule.com]

- 5. The adsorption and mechanism of the nitrification inhibitor nitrapyrin in different types of soils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 1134-04-9 [chemicalbook.com]

- 9. Heterogeneous photocatalytic degradation of pharmaceuticals in water by using polycrystalline TiO2 and a nanofiltration membrane reactor [iris.unical.it]

- 10. A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Nitrapyrin on Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrapyrin, a widely used nitrification inhibitor, plays a crucial role in enhancing nitrogen use efficiency in agriculture. However, its potential impact on non-target organisms necessitates a thorough toxicological evaluation. This technical guide provides a comprehensive overview of the toxicological profile of nitrapyrin on a range of non-target terrestrial and aquatic organisms. It summarizes key quantitative toxicity data, details experimental methodologies for pivotal studies, and explores the known signaling pathways affected by nitrapyrin. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug and pesticide development to inform environmental risk assessments and guide future research.

Introduction

Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) is a soil bactericide that selectively inhibits the activity of Nitrosomonas spp., the primary ammonia-oxidizing bacteria in the soil. By slowing the conversion of ammonium to nitrate, nitrapyrin helps to reduce nitrogen loss from leaching and denitrification, thereby increasing its availability for plant uptake. Despite its agricultural benefits, the introduction of any chemical into the environment raises concerns about its potential effects on non-target organisms. This guide synthesizes the available toxicological data on nitrapyrin's impact on a variety of non-target species, from soil microorganisms to vertebrates.

Toxicological Profile: Quantitative Data

The following tables summarize the acute and chronic toxicity of nitrapyrin to a range of non-target organisms. These values are critical for understanding the potential risk posed by nitrapyrin in various environmental compartments.

Aquatic Organisms

Nitrapyrin is classified as moderately to highly toxic to aquatic organisms. The following table presents key toxicity endpoints for representative aquatic species.

| Organism Type | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Fish | Bluegill sunfish (Lepomis macrochirus) | LC50 | 3.4 | 96 hours | [1] |

| Rainbow trout (Oncorhynchus mykiss) | LC50 | - | - | ||

| Bluegill sunfish (Lepomis macrochirus) | NOAEC | 1.5 | 96 hours | [1] | |

| Bluegill sunfish (Lepomis macrochirus) | LOAEC | 2.3 | 96 hours | [1] | |

| Rainbow trout (Oncorhynchus mykiss) | NOAEC | 1.0 | 96 hours | [1] | |

| Invertebrates | Daphnid (Daphnia magna) | EC50 | 1.10 - 5.8 | 48 hours | [1] |

| Midge | EC50/LC50 | 2.2 | 2 or 4 days | [1] | |

| Scud | EC50/LC50 | 2.2 | 2 or 4 days | [1] | |

| Daphnid (Daphnia magna) | NOAEC | 0.103 | 21 days | [1] | |

| Algae | Freshwater Diatom (Navicula pelliculosa) | EC50 (Growth Rate) | 3.3 | 96 hours | [2] |

| Freshwater Diatom (Navicula pelliculosa) | NOAEC (Growth Rate) | 0.36 | 96 hours | [2] |

Terrestrial Organisms

The toxicity of nitrapyrin to terrestrial organisms varies depending on the species and exposure route.

| Organism Type | Species | Endpoint | Value | Exposure Route | Reference |

| Mammals | Dog | Chronic NOAEL | 3 mg/kg/day | Oral (1-year study) | [3] |

| Rat | Developmental NOAEL | 30 mg/kg/day | Oral | [3] | |

| Rat | Parental/Systemic NOAEL | 20 mg/kg/day | Oral (2-generation study) | [3] | |

| Rat | Acute Neurotoxicity NOAEL | 16 mg/kg | Oral (single dose) | [3] | |

| Birds | Not specified | - | - | - | |

| Invertebrates | Honeybee (Apis mellifera) | Acute Contact LD50 | > 100 µ g/bee | Contact | [4] |

| Honeybee (Apis mellifera) | Acute Oral LD50 | > 100 µ g/bee | Oral | [4] | |

| Earthworm (Eisenia fetida) | 14-day LC50 | > 1000 mg/kg soil | Soil | [5] | |

| Earthworm (Eisenia fetida) | 14-day NOEC | 1000 mg/kg soil | Soil | [5] |

Soil Microorganisms

Nitrapyrin's primary mode of action is the inhibition of ammonia-oxidizing bacteria (AOB). However, it can also affect other soil microorganisms.

| Organism Group | Species/Process | Endpoint | Concentration | Effect | Reference |

| Ammonia-Oxidizing Bacteria (AOB) | Nitrosomonas europaea | - | 100 µM | ~50% inhibition of O2 consumption | [3] |

| Ammonia-Oxidizing Archaea (AOA) | - | - | - | Shifts in AOA to AOB ratio | [1] |

| Nitrite-Oxidizing Bacteria (NOB) | Nitrobacter agilis | - | Not specified | Reduced growth | [6] |

| Denitrifying Bacteria | Pseudomonas sp. | - | Not specified | Suppression of denitrifying ability | [6] |

| Fungi | Aspergillus (heterotrophic nitrifying strains) | - | Not specified | No response | [6] |

| Overall Microbial Community | - | - | 4 µg/g soil | Shifts in community structure | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. This section outlines the protocols for key experiments cited.

Aquatic Toxicity Testing

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or Bluegill sunfish (Lepomis macrochirus).

-

Test Type: Semi-static or flow-through to maintain stable concentrations.

-

Exposure Duration: 96 hours.

-

Test Concentrations: A geometric series of at least five concentrations and a control. A range-finding test is typically conducted to determine the appropriate concentration range.

-

Test Conditions: Temperature, pH, and dissolved oxygen are maintained within species-specific optimal ranges and monitored regularly.

-

Endpoints: Mortality is the primary endpoint, recorded at 24, 48, 72, and 96 hours. Sub-lethal effects such as loss of equilibrium, abnormal swimming behavior, and changes in respiration are also observed and recorded. The LC50 (lethal concentration for 50% of the population) is calculated.

-

Chemical Analysis: The concentration of nitrapyrin in the test water is measured at the beginning and end of the test, and periodically during the test, to confirm exposure levels.

-

Test Organism: Freshwater green alga such as Selenastrum capricornutum or the diatom Navicula pelliculosa.

-

Test Type: Static.

-

Exposure Duration: 72 or 96 hours.

-

Test Concentrations: A geometric series of at least five concentrations and a control.

-

Test Conditions: Cultures are maintained in a nutrient-rich medium under continuous illumination and constant temperature.

-

Endpoints: Algal growth is measured by cell counts, fluorescence, or absorbance. The primary endpoints are the inhibition of growth rate and yield compared to the control. The EC50 (effective concentration causing a 50% inhibition) is calculated.

Terrestrial Toxicity Testing

-

Test Organism: Eisenia fetida.

-

Test Type: Artificial soil test.

-

Exposure Duration: 14 days.

-

Test Concentrations: The test substance is mixed into a standardized artificial soil at a range of at least five concentrations.

-

Test Conditions: Worms are kept in the treated soil at a constant temperature and humidity, with periodic checks for soil moisture.

-

Endpoints: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in behavior and body weight, are also recorded. The LC50 and NOEC (No Observed Effect Concentration) are determined.

-

Test Organism: Adult worker honeybees (Apis mellifera).

-

Test Types:

-

Acute Oral Toxicity (OECD 213): Bees are individually fed a single dose of the test substance in a sucrose solution.

-

Acute Contact Toxicity (OECD 214): A single dose of the test substance is applied topically to the dorsal thorax of each bee.

-

-

Exposure Duration: Observations are made for at least 48 hours, and can be extended to 96 hours if delayed mortality is observed.

-

Test Doses: A range of at least five doses is used to determine the LD50.

-

Endpoints: The primary endpoint is mortality. Sub-lethal effects, such as behavioral changes (e.g., apathy, uncoordinated movements), are also recorded. The LD50 (lethal dose for 50% of the population) is calculated.

Soil Microorganism Community Analysis

-

Experimental Setup: Soil microcosms are typically used. Nitrapyrin is applied to the soil at agriculturally relevant concentrations.

-

Incubation: The treated soil is incubated under controlled temperature and moisture conditions for a specified period.

-

DNA Extraction and Sequencing: At different time points, soil samples are collected, and total DNA is extracted. The 16S rRNA gene (for bacteria and archaea) and the ITS (Internal Transcribed Spacer) region (for fungi) are amplified by PCR and sequenced using next-generation sequencing platforms.

-

Functional Gene Analysis: Quantitative PCR (qPCR) is used to quantify the abundance of specific functional genes involved in nitrogen cycling, such as amoA (ammonia monooxygenase), nirK and nirS (nitrite reductase), and nosZ (nitrous oxide reductase).

-

Data Analysis: Bioinformatics tools are used to analyze the sequencing data to determine changes in microbial community composition, diversity, and the relative abundance of different taxa.

Signaling Pathways and Molecular Mechanisms

The primary and most well-understood mechanism of nitrapyrin's action is the inhibition of the ammonia monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria.

Inhibition of Ammonia Monooxygenase (AMO)

Nitrapyrin acts as a specific inhibitor of the AMO enzyme, which catalyzes the first and rate-limiting step of nitrification: the oxidation of ammonia to hydroxylamine. The proposed mechanism involves the binding of nitrapyrin to the active site of the enzyme, which contains copper. This inhibition is temporary and reversible.

Caption: Simplified nitrification pathway and the inhibitory action of nitrapyrin on Ammonia Monooxygenase (AMO).

Potential for Other Molecular Effects

While AMO inhibition is the primary mode of action, the broad application of nitrapyrin in the environment raises questions about its potential to interact with other molecular targets in non-target organisms. Research in this area is ongoing, and current evidence is limited.

-

Gene Expression: Studies on the effects of other pesticides on non-target organisms have shown alterations in the expression of genes involved in stress response, detoxification (e.g., cytochrome P450s), and immune function. Similar studies on nitrapyrin are needed to fully understand its molecular impact.

-

Enzyme Activity: Beyond AMO, there is potential for nitrapyrin or its metabolites to interact with other enzymes. For example, some studies on other pesticides have shown effects on acetylcholinesterase in invertebrates and various metabolic enzymes in fish.

-

Metabolomics: Metabolomic studies can provide a snapshot of the metabolic state of an organism and can reveal perturbations in key metabolic pathways, such as energy metabolism and amino acid synthesis, in response to chemical exposure.

The following diagram illustrates a hypothetical workflow for investigating the broader molecular effects of nitrapyrin on a non-target organism.

Caption: A conceptual workflow for investigating the molecular toxicology of nitrapyrin in non-target organisms.

Conclusion

Nitrapyrin is an effective nitrification inhibitor with clear agricultural benefits. However, its toxicological profile reveals potential risks to a variety of non-target organisms, particularly in aquatic ecosystems. While its primary mode of action is well-defined, further research is needed to fully elucidate its potential sub-lethal effects and impacts on a broader range of molecular pathways in non-target species. The data and protocols presented in this guide provide a foundation for conducting robust environmental risk assessments and for directing future research to fill existing knowledge gaps. A comprehensive understanding of the ecotoxicology of nitrapyrin is essential for ensuring its sustainable use in agriculture while minimizing unintended environmental consequences.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 4. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. Antioxidant enzyme activity in Daphnia magna under microscopic observation and shed carapace length as an alternative growth endpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

The Efficacy of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine (Nitrapyrin) as a Nitrification Inhibitor: A Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine, commonly known as nitrapyrin, is a potent nitrification inhibitor used extensively in agriculture.[1][2] Its primary function is to slow the microbial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil, a process known as nitrification.[3][4][5] By inhibiting the activity of the ammonia monooxygenase enzyme in Nitrosomonas bacteria, nitrapyrin helps to retain nitrogen in the more stable ammonium form for longer periods.[3][4][5][6] This technical guide provides a comprehensive review of the efficacy of nitrapyrin, presenting quantitative data from various studies, detailing experimental protocols, and visualizing key processes. This information is intended to serve as a valuable resource for researchers and professionals involved in agricultural science and environmental management.

Core Mechanism of Action

Nitrapyrin's efficacy stems from its targeted inhibition of the first and rate-limiting step of nitrification. The process can be visualized as follows:

Caption: Mechanism of nitrapyrin in inhibiting the nitrification process.

Quantitative Efficacy Data

The effectiveness of nitrapyrin has been quantified in numerous studies across various crops and environmental conditions. The following tables summarize key findings on its impact on nitrate leaching, nitrous oxide emissions, and crop yield.

Table 1: Effect of Nitrapyrin on Nitrate Leaching and Nitrous Oxide (N₂O) Emissions

| Crop/System | Reduction in NO₃⁻ Leaching | Reduction in N₂O Emissions | Study Highlights |

| General | 7-27% | - | Previous studies have shown this range of reduction in nitrate leaching.[3] |

| Maize (Waterlogged) | - | 49% (vs. urea), 24% (vs. urea-ammonium nitrate) | Application of nitrapyrin can reduce N leaching by inhibiting the release of soil N₂O.[7] |

| Maize | - | 69-89% | The application of nitrapyrin reduced N₂O emissions at various nitrogen levels.[6] |

| Cauliflower | 68.2% | - | Nitrate values in percolation water were 924.80 mg/L without and 293.98 mg/L with nitrapyrin.[3] |

| Dairy Farm Effluent | - | No significant difference | Under the experimental conditions, nitrapyrin was not a viable mitigation option for gaseous N losses.[8] |

| Canola | 28-35% | - | Environmental nitrogen losses were reduced with nitrapyrin application.[9] |

| Meta-analysis | 16% | 51% | A meta-evaluation showed an average decrease in N leaching and greenhouse gas emissions.[10] |

Table 2: Effect of Nitrapyrin on Crop Yield and Nitrogen Use Efficiency (NUE)

| Crop | Increase in Crop Yield | Increase in Nitrogen Use Efficiency (NUE) | Study Highlights |

| Maize (Waterlogged) | 34% | - | Nitrapyrin application led to a significant yield increase compared to the waterlogged control.[7] |

| Maize | 18-31% | 65.5-75.3% | Nitrapyrin had a considerable impact on grain yield and NUE at different nitrogen levels.[6] |

| Maize | 4-13% | - | Increased maize biomass yield was attributed to greater nitrogen uptake.[3] |

| Canola | 23.5% (at 150 kg N/ha) | 18-22% | The combination of 150 kg N/ha with nitrapyrin produced optimal results.[9] |

| Meta-analysis (Corn) | 7% | - | A meta-analysis concluded a modest average increase in corn crop yield.[8] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments cited in the literature.

Soil Incubation and Leaching Column Studies

These experiments are fundamental for assessing the direct impact of nitrapyrin on nitrification and nutrient leaching under controlled laboratory conditions.

Caption: Generalized workflow for a soil column leaching experiment.